7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
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Overview
Description
7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its wide range of applications in medicinal chemistry. This compound is particularly noted for its potential use in the development of new therapeutic agents, especially in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems, which allow for the efficient and scalable synthesis of imidazo[1,2-a]pyridine derivatives. These methods often employ microreactor technology to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new chemical entities with potential therapeutic properties.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those related to infectious diseases.
Medicine: It has shown promise in the development of new drugs for the treatment of tuberculosis and other infectious diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. These interactions can disrupt essential biological pathways, leading to the inhibition of bacterial growth and proliferation. The compound’s fluoro and methyl groups play a crucial role in enhancing its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: This compound shares a similar core structure but differs in the position of the fluoro and methyl groups.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity, this compound has a different substitution pattern compared to 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of the fluoro group at the 7-position and the methyl group at the 8-position contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH/c1-5-6(10)2-3-12-4-7(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYBPRXJLZXPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN2C1=NC(=C2)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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